molecular formula C18H20N2O4S B4186547 4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE

4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4186547
M. Wt: 360.4 g/mol
InChI Key: QIUCVZXTPOPKTJ-UHFFFAOYSA-N
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Description

4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a pyrrolidinyl group, a phenoxyethyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate. This can be achieved through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of the pyrrolidinyl intermediate with a phenoxyethyl halide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the sulfonation of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine. This reaction typically occurs under mild conditions and results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a biochemical tool for studying enzyme functions.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzyme systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE
  • This compound derivatives
  • Other sulfonamides with different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other sulfonamides, this compound may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(5-oxopyrrolidin-3-yl)-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18-12-15(13-19-18)14-6-8-17(9-7-14)25(22,23)20-10-11-24-16-4-2-1-3-5-16/h1-9,15,20H,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCVZXTPOPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-(5-OXOPYRROLIDIN-3-YL)-N-(2-PHENOXYETHYL)BENZENE-1-SULFONAMIDE

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